molecular formula C12H11NOS B8296297 4-Oxo-9-Methyl-2,3,4,9-Tetrahydrothiopyrano[2,3-b]Indole

4-Oxo-9-Methyl-2,3,4,9-Tetrahydrothiopyrano[2,3-b]Indole

Cat. No. B8296297
M. Wt: 217.29 g/mol
InChI Key: BGYBNWREMYYRHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Oxo-9-Methyl-2,3,4,9-Tetrahydrothiopyrano[2,3-b]Indole is a useful research compound. Its molecular formula is C12H11NOS and its molecular weight is 217.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Oxo-9-Methyl-2,3,4,9-Tetrahydrothiopyrano[2,3-b]Indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Oxo-9-Methyl-2,3,4,9-Tetrahydrothiopyrano[2,3-b]Indole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Oxo-9-Methyl-2,3,4,9-Tetrahydrothiopyrano[2,3-b]Indole

Molecular Formula

C12H11NOS

Molecular Weight

217.29 g/mol

IUPAC Name

9-methyl-2,3-dihydrothiopyrano[2,3-b]indol-4-one

InChI

InChI=1S/C12H11NOS/c1-13-9-5-3-2-4-8(9)11-10(14)6-7-15-12(11)13/h2-5H,6-7H2,1H3

InChI Key

BGYBNWREMYYRHT-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3=C1SCCC3=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

88.2 G (0.375 mol) of 3-(1-methyl-2-indolylthio)propionic acid obtained in stage B, and 300 g of polyphosphate ester, prepared according to W. POLLMANN and G. SCHRAMM (Biochem. Biophysica Acta, 80, 1 (1963)), are placed in 3.5 1 of chloroform. The mixture is stirred at room temperature and under a nitrogen atmosphere for 16 hours. After hydrolysis with 3 liters of ice-cold water, the organic phase is separated after settling has occurred and the aqueous phase is extracted twice with chloroform. The organic phases are combined, washed with 10% strength sodium bicarbonate solution and then with water and dried, and the organic medium is evaporated off on a water bath under vacuum. The residue is recrystallized in acetonitrile.
Quantity
0.375 mol
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphate ester
Quantity
300 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
3 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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